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Compound of Interest

Compound Name: Hydroxy-PEG7-DBCO

Cat. No.: B15338132 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Hydroxy-PEG7-DBCO, a heterobifunctional

linker widely utilized in bioconjugation, drug delivery, and diagnostics. It details its

physicochemical properties, core applications in copper-free click chemistry, and provides

structured experimental protocols for its use.

Core Properties of Hydroxy-PEG7-DBCO
Hydroxy-PEG7-DBCO is a valuable tool in bioconjugation, featuring a terminal hydroxyl group

and a dibenzocyclooctyne (DBCO) moiety, separated by a seven-unit polyethylene glycol

(PEG) spacer. The DBCO group facilitates covalent bond formation with azide-containing

molecules through copper-free click chemistry, also known as Strain-Promoted Azide-Alkyne

Cycloaddition (SPAAC). The PEG linker enhances solubility and reduces non-specific

interactions, while the hydroxyl group offers a versatile point for further chemical modification.
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Property Value

Molecular Formula C35H48N2O10

Molecular Weight 656.8 g/mol

Appearance White to off-white solid

Solubility
Soluble in DMSO, DMF, and chlorinated

solvents

Key Applications in Research and Development
The unique structure of Hydroxy-PEG7-DBCO makes it a versatile reagent for a multitude of

applications:

Bioconjugation: The DBCO group reacts specifically and efficiently with azides under

physiological conditions, enabling the precise attachment of various molecules, including

proteins, peptides, and nucleic acids.

Drug Delivery: The PEG linker improves the pharmacokinetic properties of drug conjugates,

enhancing their stability and circulation time in vivo. The hydroxyl group can be modified to

attach targeting ligands or other functional moieties.

Surface Modification: Hydroxy-PEG7-DBCO can be used to functionalize surfaces of

nanoparticles, microarrays, and other materials, allowing for the controlled immobilization of

biomolecules.

Antibody-Drug Conjugates (ADCs): This linker is instrumental in the synthesis of ADCs,

where a cytotoxic drug is attached to a monoclonal antibody for targeted cancer therapy.

Experimental Protocols
The terminal hydroxyl group of Hydroxy-PEG7-DBCO is not directly reactive with common

biological functional groups and requires activation for conjugation. Below are detailed

protocols for the activation of the hydroxyl group and its subsequent use in copper-free click

chemistry.
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Activation of the Terminal Hydroxyl Group
The hydroxyl group can be activated by converting it into a more reactive functional group,

such as a tosylate, mesylate, or an N-hydroxysuccinimide (NHS) ester.

1. Tosylation of Hydroxy-PEG7-DBCO

This protocol describes the conversion of the terminal hydroxyl group to a tosylate, which can

then react with nucleophiles like amines.

Materials:

Hydroxy-PEG7-DBCO

Anhydrous Dichloromethane (DCM)

Triethylamine (TEA)

p-Toluenesulfonyl chloride (TsCl)

0.1 N HCl solution

Brine solution

Anhydrous Sodium Sulfate (Na2SO4)

Rotary evaporator

Procedure:

Dissolve Hydroxy-PEG7-DBCO in anhydrous DCM in a round-bottom flask under an inert

atmosphere (e.g., argon or nitrogen).

Add triethylamine (1.5 equivalents) to the solution and stir for 10 minutes at room

temperature.

Cool the reaction mixture to 0°C in an ice bath.
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Slowly add p-toluenesulfonyl chloride (1.2 equivalents) dissolved in a small amount of

anhydrous DCM.

Allow the reaction to warm to room temperature and stir overnight.

Wash the reaction mixture sequentially with 0.1 N HCl solution, water, and brine.

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced

pressure using a rotary evaporator to obtain the tosylated product.

2. Conversion to an NHS Ester via a Carboxylic Acid Intermediate

This two-step process first converts the hydroxyl group to a carboxylic acid, which is then

activated as an NHS ester for reaction with primary amines.

Step 2a: Conversion to Carboxylic Acid

Materials:

Hydroxy-PEG7-DBCO

Succinic anhydride

4-Dimethylaminopyridine (DMAP)

Anhydrous Dichloromethane (DCM)

Diethyl ether

Procedure:

Dissolve Hydroxy-PEG7-DBCO in anhydrous DCM.

Add succinic anhydride (1.5 equivalents) and a catalytic amount of DMAP.

Stir the reaction mixture at room temperature overnight.

Precipitate the product by adding cold diethyl ether.
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Collect the precipitate by filtration and dry under vacuum to yield the carboxylic acid-

functionalized PEG-DBCO.

Step 2b: NHS Ester Activation

Materials:

Carboxy-PEG7-DBCO (from Step 2a)

N-Hydroxysuccinimide (NHS)

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide

(EDC)

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

Dissolve the Carboxy-PEG7-DBCO in anhydrous DCM or DMF.

Add NHS (1.2 equivalents) and DCC or EDC (1.2 equivalents).

Stir the reaction mixture at room temperature for 4-6 hours.

If using DCC, filter off the dicyclohexylurea (DCU) byproduct.

The resulting solution containing the NHS-activated PEG-DBCO can be used directly in the

subsequent conjugation step.

Copper-Free Click Chemistry (SPAAC) Reaction
This protocol outlines the general procedure for conjugating an azide-modified biomolecule

with the activated Hydroxy-PEG7-DBCO.

Materials:

Activated Hydroxy-PEG7-DBCO (e.g., Tosyl-PEG7-DBCO or NHS-PEG7-DBCO)

Azide-modified biomolecule (e.g., protein, peptide, or oligonucleotide)
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Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4, amine-free if using NHS

ester)

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving the PEG linker

Desalting column or dialysis cassette for purification

Procedure:

Dissolve the activated Hydroxy-PEG7-DBCO in a minimal amount of DMSO or DMF.

Dissolve the azide-modified biomolecule in the appropriate reaction buffer.

Add the dissolved PEG-DBCO linker to the biomolecule solution. A 10-20 fold molar excess

of the linker is typically used for protein labeling.

Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight. The

reaction can be monitored by assessing the decrease in the DBCO absorbance at

approximately 309 nm.

Purify the resulting conjugate using a desalting column or dialysis to remove unreacted linker

and byproducts.

Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical flow of activating and utilizing Hydroxy-PEG7-
DBCO in a typical bioconjugation experiment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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